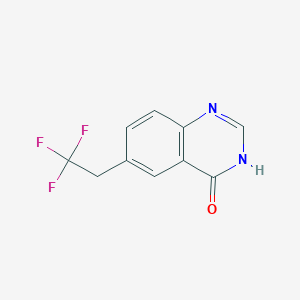
6-(2,2,2-Trifluoroethyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2,2-Trifluoroethyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoroethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoroethyl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; 0°C to room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; room temperature to 50°C.
Major Products:
- Oxidized quinazolinone derivatives
- Reduced quinazolinone analogs
- Substituted quinazolinone compounds
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(2,2,2-Trifluoroethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
- 6-Methyl-4(3H)-quinazolinone
- 6-Chloro-4(3H)-quinazolinone
- 6-Phenyl-4(3H)-quinazolinone
Comparison: 6-(2,2,2-Trifluoroethyl)-4(3H)-quinazolinone is unique due to the presence of the trifluoroethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs. The trifluoroethyl group also increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC 名称 |
6-(2,2,2-trifluoroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)4-6-1-2-8-7(3-6)9(16)15-5-14-8/h1-3,5H,4H2,(H,14,15,16) |
InChI 键 |
JCRCWWDVUISYGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CC(F)(F)F)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


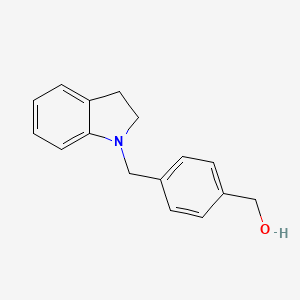
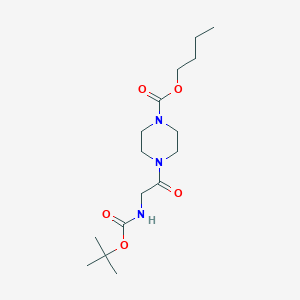


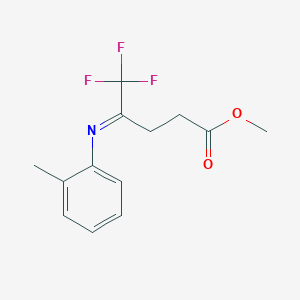
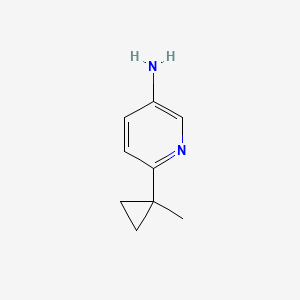
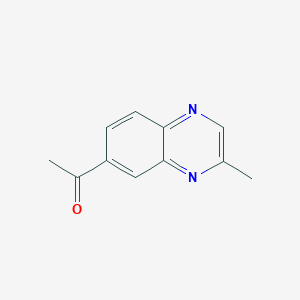
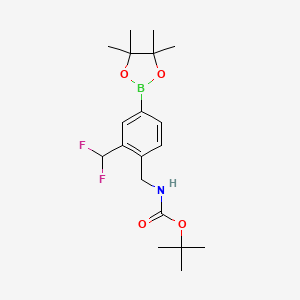
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
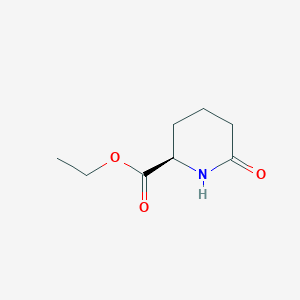
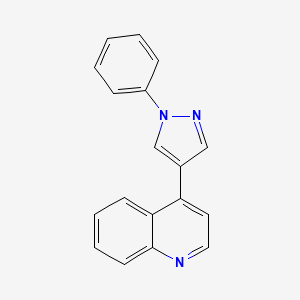

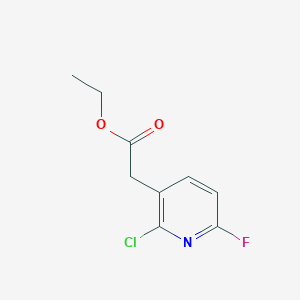
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
